molecular formula C11H14N2O2 B15320185 3-(Phenoxymethyl)azetidine-1-carboxamide

3-(Phenoxymethyl)azetidine-1-carboxamide

Cat. No.: B15320185
M. Wt: 206.24 g/mol
InChI Key: QZBNXOPABGUEJG-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)azetidine-1-carboxamide is a small-molecule azetidine derivative featuring a phenoxymethyl substituent at the 3-position of the azetidine ring and a carboxamide group at the 1-position.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(phenoxymethyl)azetidine-1-carboxamide

InChI

InChI=1S/C11H14N2O2/c12-11(14)13-6-9(7-13)8-15-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,12,14)

InChI Key

QZBNXOPABGUEJG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)N)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [2+2] cycloaddition reactions to form the azetidine ring . The reaction conditions often require the use of metal catalysts and specific temperature controls to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of 3-(Phenoxymethyl)azetidine-1-carboxamide may involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Phenoxymethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(Phenoxymethyl)azetidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)azetidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxymethyl group can enhance binding affinity, while the azetidine ring provides structural rigidity. This combination allows the compound to effectively inhibit or modulate the activity of specific biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-(Phenoxymethyl)azetidine-1-carboxamide with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₁H₁₄N₂O₂ 206.24 (calc.) Phenoxymethyl at C3, carboxamide at N1 High lipophilicity, potential bioactivity
3-(m-Toluoxy)azetidine-1-carboxamide C₁₂H₁₆N₂O₂ 220.27 (calc.) m-Toluoxy group at C3 Enhanced steric bulk; toluoxy may alter target binding
3-[4-(Phenoxymethyl)-1H-triazol-1-yl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide C₁₈H₁₉N₅O₂S 369.44 Triazole and thiophenemethyl substituents Broader heterocyclic interactions; higher molecular weight
3-(Hydroxymethyl)-N-[2-(methylsulfanyl)propyl]azetidine-1-carboxamide C₉H₁₇N₂O₂S 217.31 Hydroxymethyl and methylsulfanyl groups Increased polarity; potential metabolic stability
Benzyl 3-acetylazetidine-1-carboxylate C₁₃H₁₅NO₃ 233.26 Acetyl and benzyl ester groups Esterified carboxamide; likely a synthetic intermediate

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